molecular formula C7H9NO2 B586290 3-Pyridineethanol,1-oxide(9CI) CAS No. 146885-97-4

3-Pyridineethanol,1-oxide(9CI)

Cat. No.: B586290
CAS No.: 146885-97-4
M. Wt: 139.154
InChI Key: CGIAMKHCOMHVOQ-UHFFFAOYSA-N
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Description

3-Pyridineethanol,1-oxide(9CI) is a chemical compound intended for research and development purposes only. It is strictly not for diagnostic or therapeutic use, nor for personal consumption. The N-oxide functional group in this compound is known to significantly alter its physicochemical properties compared to its parent amine, 3-pyridineethanol. Literature suggests that the incorporation of an N-oxide group can enhance water solubility and reduce membrane permeability, which is a valuable property in prodrug design and for modifying the pharmacokinetic profile of lead compounds . This reagent may serve as a key synthetic intermediate or building block in medicinal chemistry, particularly in the development of hypoxia-activated prodrugs, as the N-oxide moiety can be enzymatically reduced under low-oxygen conditions to release an active drug molecule . Researchers are encouraged to investigate its full potential in organic synthesis and drug discovery applications. Handling should be conducted by trained professionals in a controlled laboratory environment, using appropriate personal protective equipment. For specific data on physical properties, handling, and safety, please consult the relevant Safety Data Sheet (SDS).

Properties

CAS No.

146885-97-4

Molecular Formula

C7H9NO2

Molecular Weight

139.154

IUPAC Name

2-(1-oxidopyridin-1-ium-3-yl)ethanol

InChI

InChI=1S/C7H9NO2/c9-5-3-7-2-1-4-8(10)6-7/h1-2,4,6,9H,3,5H2

InChI Key

CGIAMKHCOMHVOQ-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)[O-])CCO

Synonyms

3-Pyridineethanol,1-oxide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (9CI) CAS Number Substituents Molecular Formula Key Features
3-Pyridineethanol,1-oxide Not Provided - Ethanol (-CH₂CH₂OH) at C3 Likely C₇H₉NO₂ Balanced polarity; potential for hydrogen bonding and moderate lipophilicity
2-Pyridinemethanol,3-methyl-,1-oxide 339363-51-8 - Methanol (-CH₂OH) at C2
- Methyl (-CH₃) at C3
C₈H₁₁NO₂ Shorter alcohol chain; methyl group increases steric hindrance
3-Pyridinemethanol,α,6-dimethyl- Not Provided - Methanol (-CH₂OH) at C3
- Methyl (-CH₃) at C6 and α-position
C₉H₁₃NO Branched structure; reduced solubility due to steric effects
3-Pyridinethiol,1-oxide 127108-46-7 - Thiol (-SH) at C3 C₅H₅NOS Sulfur analog; higher acidity and distinct redox properties
3-Pyridinemethanol,3-acetate,1-oxide 114951-34-7 - Acetate ester (-OCOCH₃) at C3 C₈H₁₀NO₄ Increased lipophilicity; ester group alters metabolic stability
2-Pyridinecarboxylicacid,4-nitro-, methyl ester,1-oxide Not Provided - Carboxylic acid ester (-COOCH₃) at C2
- Nitro (-NO₂) at C4
C₈H₈N₂O₅ Strong electron-withdrawing nitro group; enhanced reactivity

Electronic and Reactivity Comparisons

  • N-Oxide Influence : The N-oxide group in all compounds increases electron density on the pyridine ring, enhancing susceptibility to electrophilic attacks. This is corroborated by spectroscopic studies on related N-oxide derivatives, where N-O stretching vibrations appear near 1250–1350 cm⁻¹ in FT-IR spectra .
  • Substituent Effects: Ethanol vs. Methanol: The longer ethanol chain in 3-Pyridineethanol,1-oxide may improve solubility in aqueous-organic mixtures compared to methanol analogs . Thiol vs. Alcohol: The thiol group in 3-Pyridinethiol,1-oxide (pKa ~6–8) is more acidic than alcohols (pKa ~16–18), enabling unique nucleophilic reactions . Nitro and Ester Groups: The nitro group in 2-Pyridinecarboxylicacid,4-nitro-, methyl ester,1-oxide creates an electron-deficient ring, favoring nucleophilic aromatic substitution, while ester groups enhance metabolic stability .

Preparation Methods

Oxidation Kinetics

Hydrogen peroxide-mediated oxidation proceeds via a proton-coupled electron transfer (PCET) mechanism. The pyridine nitrogen’s lone pair attacks the electrophilic oxygen of H2O2\text{H}_2\text{O}_2, forming an N-oxide intermediate. Acidic conditions polarize the O-O\text{O-O} bond, accelerating this step.

Base Catalysis in Condensation

Triethylamine deprotonates the methylpyridine α-carbon, generating a nucleophilic enolate. This species attacks the aldehyde carbonyl, forming a β-hydroxy intermediate that dehydrates to yield the ethanol derivative.

Yield Enhancement Strategies

  • Reagent Ratios : A 3:1 molar ratio of 3-picoline to H2O2\text{H}_2\text{O}_2 maximizes N-oxide formation while minimizing di-oxidation.

  • Temperature Control : Maintaining reactions below 60°C during hydrolysis prevents retro-aldol decomposition.

Industrial-Scale Considerations

The CN109748848A protocol demonstrates scalability, with batch sizes exceeding 10 mol of 3-picoline. Critical factors for pilot-scale success include:

  • Cost Efficiency : Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) is preferable to peracids due to lower expense and safer handling.

  • Waste Management : Acetic acid byproducts from acylation steps require neutralization and recycling to meet environmental regulations .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Pyridineethanol,1-oxide (9CI) and its derivatives?

Answer:
The synthesis of 3-Pyridineethanol,1-oxide (9CI) typically involves oxidation of pyridine derivatives. For example, analogous compounds (e.g., 3-Pyridinemethanol, acetate, 1-oxide) are synthesized via acetylation or esterification under reflux conditions with a base catalyst . General steps include:

  • Oxidation : Using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the N-oxide group.
  • Functionalization : Esterification or acetylation to produce derivatives, as seen in the synthesis of 3-(Acetoxymethyl)pyridine 1-oxide .
  • Purification : Column chromatography or recrystallization to isolate the product.

Advanced: How can the selective binding of 3-Pyridineethanol,1-oxide (9CI) to G-quadruplex DNA be experimentally validated?

Answer:
The interaction mechanism can be studied using:

  • Fluorescence Titration : Monitor changes in emission intensity upon binding to c-MYC Pu22 G-quadruplex, as demonstrated in kinetic and dynamic interaction analyses .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Circular Dichroism (CD) Spectroscopy : Confirm structural stabilization of the G-quadruplex upon ligand binding.
  • Competitive Assays : Compare binding selectivity against duplex DNA or other nucleic acid structures.

Basic: What spectroscopic techniques are critical for structural characterization of 3-Pyridineethanol,1-oxide (9CI)?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the N-oxide group and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., C8H10NO4 derivatives ).
  • Infrared (IR) Spectroscopy : Identify functional groups like hydroxyl (-OH) and N-oxide stretches.

Advanced: What computational approaches model the dynamic interactions between 3-Pyridineethanol,1-oxide (9CI) and its targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding kinetics and conformational changes in the ligand-G-quadruplex complex, as inferred from kinetic "match" processes .
  • Docking Studies : Use software like AutoDock to predict binding poses and affinity.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., π-π stacking) at the binding site.

Data Contradiction: How should researchers resolve discrepancies in fluorescence data among structural analogs of 3-Pyridineethanol,1-oxide (9CI)?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing/donating groups) with fluorescence intensity changes .
  • Control Experiments : Verify assay conditions (pH, temperature) and purity of analogs.
  • Multivariate Statistics : Apply principal component analysis (PCA) to identify structural features driving activity differences.

Basic: What purification strategies optimize yield and purity of 3-Pyridineethanol,1-oxide (9CI)?

Answer:

  • Chromatography : Use silica gel column chromatography with polar eluents (e.g., ethyl acetate/methanol).
  • Recrystallization : Employ solvent pairs like ethanol/water for crystal formation.
  • HPLC : For high-purity applications, reverse-phase HPLC with UV detection.

Advanced: How to design in vitro assays for evaluating the bioactivity of 3-Pyridineethanol,1-oxide (9CI) derivatives?

Answer:

  • Cell-Free Systems : Test inhibition of telomerase activity using TRAP assays if targeting G-quadruplexes.
  • Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa) .
  • Target Validation : CRISPR-Cas9 knockouts to confirm mechanism-specific effects.

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